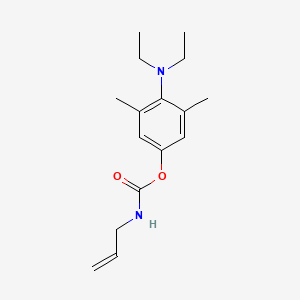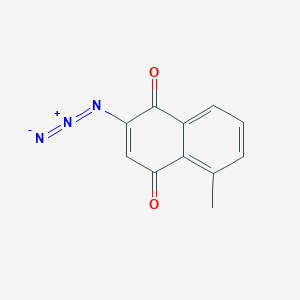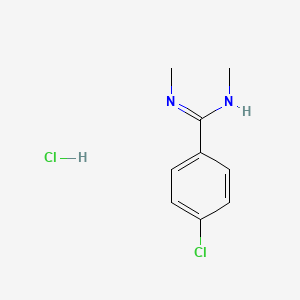
4-Chloro-N,N'-dimethylbenzenecarboximidamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom and two methyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride typically involves the reaction of 4-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium methoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzoic acid, while reduction may produce 4-chloro-N,N-dimethylbenzylamine.
Scientific Research Applications
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar in structure but lacks the carboximidamide group.
4-Chloro-N-methylthiobenzanilide: Contains a thiobenzanilide group instead of the carboximidamide group.
4-Chloro-N,N-diisopropylbenzamide: Similar structure with diisopropyl groups instead of dimethyl groups.
Uniqueness
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group
Properties
CAS No. |
60336-43-8 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
4-chloro-N,N'-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-11-9(12-2)7-3-5-8(10)6-4-7;/h3-6H,1-2H3,(H,11,12);1H |
InChI Key |
PDLBFUDXXCCCBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


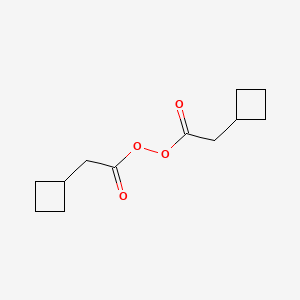
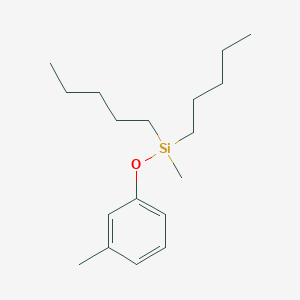
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
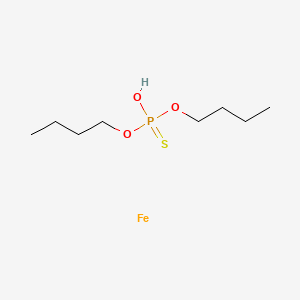

![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)

![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
